Neuromedina N

Descripción general

Descripción

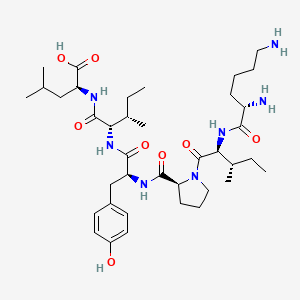

Neuromedin N is a neuropeptide derived from the same precursor polypeptide as neurotensin . It is composed of the amino acid sequence Lys-Ile-Pro-Tyr-Ile-Leu . Neuromedin N is primarily synthesized in the neural and intestinal tissues of mammals . In studies performed in mice, neuromedin N’s physiological effects were shown to include hypothermia and analgesia .

Synthesis Analysis

Neuromedin N is homologous to neurotensin, both of whose sequences are found on the pro neurotensin/neuromedin N precursor C-terminus . Both sequences of neuromedin N as well as neurotensin are flanked by Lys-Arg amino acids, which comprise a consensus sequence for the endoprotease proprotein convertase .Molecular Structure Analysis

The molecular structure of Neuromedin N is represented by the chemical formula C38H63N7O8 . The molar mass is 745.949 .Chemical Reactions Analysis

Neuromedin N is primarily synthesized in the neural and intestinal tissues of mammals . Its physiological effects were shown to include hypothermia and analgesia, arising from the peptide’s ligand association to and interaction with neurotensin type 2 (NTS2) G protein-coupled receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of Neuromedin N include a chemical formula of C38H63N7O8 and a molar mass of 745.949 .Aplicaciones Científicas De Investigación

Investigación Neurocientífica

La Neuromedina N se sintetiza en tejidos neurales y se ha demostrado que tiene efectos fisiológicos como la hipotermia y la analgesia en modelos animales. Esto se debe a su interacción con los receptores acoplados a proteínas G del tipo 2 de neurotensina (NTS2) .

Función Gastrointestinal

En los tejidos intestinales, la this compound induce la contracción en las células musculares lisas del íleon, lo que sugiere un papel en la motilidad gastrointestinal .

Homeostasis Energética

Está involucrada en la regulación de la homeostasis energética y modula la señalización termorreguladora hipotalámica .

Imagenología Molecular

La this compound se ha utilizado en aplicaciones de imagenología molecular, particularmente cuando se conjuga con el quelante DOTA para el etiquetado de neuropéptidos .

Regulación del Ritmo Circadiano

Los niveles de expresión de la this compound y sus receptores fluctúan con los ritmos circadianos, lo que indica un posible papel en la regulación de la función del núcleo supraquiasmático (SCN) .

Mecanismo De Acción

Target of Action

Neuromedin N primarily targets the neurotensin type 2 (NTS2) G protein-coupled receptors . These receptors are predominantly found in neural and intestinal tissues of mammals . Neuromedin N also modulates dopamine D2 receptor agonist binding in rat neostriatal membranes .

Mode of Action

Neuromedin N interacts with its target receptors, primarily NTS2, to exert its physiological effects . It has been proposed that Neuromedin N exerts its actions via an increase in intracellular Ca2+ concentration .

Biochemical Pathways

Neuromedin N is derived from the same precursor polypeptide as neurotensin . Both sequences of neuromedin N and neurotensin are flanked by Lys-Arg amino acids, which comprise a consensus sequence for the endoprotease proprotein convertase . This suggests that Neuromedin N is involved in the same biochemical pathways as neurotensin.

Pharmacokinetics

It is known that neuromedin n is primarily synthesized in the neural and intestinal tissues of mammals .

Result of Action

Neuromedin N’s physiological effects include hypothermia and analgesia . It has also been shown to increase the chemotaxis capacity of mouse lymphocytes and to modulate the function of the hypothalamo-pituitary-adrenocortical axis in rats .

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H63N7O8/c1-7-23(5)31(36(50)42-29(38(52)53)20-22(3)4)43-34(48)28(21-25-14-16-26(46)17-15-25)41-35(49)30-13-11-19-45(30)37(51)32(24(6)8-2)44-33(47)27(40)12-9-10-18-39/h14-17,22-24,27-32,46H,7-13,18-21,39-40H2,1-6H3,(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,52,53)/t23-,24-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMLVIHXZGQADB-YLUGYNJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H63N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145280 | |

| Record name | Neuromedin N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102577-25-3 | |

| Record name | Neuromedin N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102577253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neuromedin N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Neuromedin N (NN)?

A1: Neuromedin N (NN) is a hexapeptide, meaning it consists of six amino acids. It's structurally related to Neurotensin (NT), sharing a four-amino acid sequence homology at its C-terminus. []

Q2: What is the primary target of NN?

A2: NN primarily interacts with Neurotensin receptors (NTRs), specifically showing affinity for the subtype-1 NT receptor (hNTS1). [, ]

Q3: How does NN binding to NTRs affect cellular processes?

A3: NN binding activates hNTS1, similar to NT, although it demonstrates lower potency compared to NT. [] This activation can trigger various downstream effects depending on the cell type and receptor distribution.

Q4: Does NN have any effects on dopaminergic neurotransmission?

A4: Research suggests that NN might play a role in modulating dopaminergic neurotransmission. While it demonstrates less potency than NT in inhibiting dopamine-induced hyperactivity in the nucleus accumbens, NN exhibits greater potency than NT in increasing spontaneous motor activity and dopamine metabolism in various brain regions when injected into the ventral tegmental area. []

Q5: Can you explain the distinct pharmacological profiles of NN and NT despite sharing a common receptor?

A5: Although NN and NT interact with the same receptor, they undergo different metabolic processes in various brain regions. For example, NN is metabolized significantly faster than NT in the nucleus accumbens and ventral tegmental area. This difference in metabolic rates, attributed to variations in enzyme activity, likely contributes to their distinct pharmacological profiles. [, ]

Q6: What is the amino acid sequence of NN?

A6: The amino acid sequence of NN is Lysine-Isoleucine-Proline-Tyrosine-Isoleucine-Leucine. []

Q7: Does the structure of NN differ across species?

A7: While the structure of porcine NN is well-established, a related peptide, [Alanine2]-Neuromedin N, has been isolated from the African lungfish. This variant contains a single amino acid substitution (Alanine for Isoleucine) at position 2 compared to porcine NN. []

Q8: How do structural modifications impact NN activity?

A8: Studies using radiolabeled NN analogues with modifications at the α, ε1, and ε2 amino groups of [Lysine2]-Neuromedin N have provided insights into the structure-activity relationship. α-modified analogues exhibited binding properties similar to NT. In contrast, ε1- and ε2-modified analogues displayed selectivity for the GTP-sensitive fraction of NTRs, highlighting the importance of these positions for G protein coupling. []

Q9: How stable are the large precursor forms of NN compared to the mature peptide?

A9: Large Neuromedin N (large NN), a precursor form, exhibits greater resistance to degradation compared to the mature NN peptide. []

Q10: What is the significance of the increased stability of large NN?

A10: The enhanced stability of large NN suggests it might function as a long-lasting activator of hNTS1 in specific physiological and pathological conditions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B1678148.png)

![2-[(3-Hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-methylamino]pyrimidine-5-carboxylic acid](/img/structure/B1678154.png)

![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1678156.png)